molecular formula C12H16ClNO4 B13454593 2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride

2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride

Cat. No.: B13454593
M. Wt: 273.71 g/mol
InChI Key: UDZWHGITGYMOJE-UHFFFAOYSA-N
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Description

2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride is a complex organic compound that features a unique structure incorporating a 1,3-dioxaindan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride typically involves multiple steps. One common approach begins with the preparation of 1-(1,3-dioxaindan-5-yl)propan-2-ol . This intermediate is then subjected to further reactions to introduce the amino group and the acetic acid moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents. Advanced purification techniques such as recrystallization and chromatography are often employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for biologically active compounds.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, which can alter the activity of the targets and influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]acetic acid;hydrochloride

InChI

InChI=1S/C12H15NO4.ClH/c1-8(13-6-12(14)15)4-9-2-3-10-11(5-9)17-7-16-10;/h2-3,5,8,13H,4,6-7H2,1H3,(H,14,15);1H

InChI Key

UDZWHGITGYMOJE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NCC(=O)O.Cl

Origin of Product

United States

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